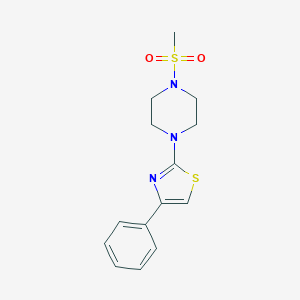

1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

説明

WAY-308134は、4,7-ジメチル-1,10-フェナントロリン一水和物としても知られており、複素環式有機化合物です。これは、配位化学で一般的に使用される窒素含有配位子であるフェナントロリンの誘導体です。この化合物は、分子式C14H14N2Oおよび分子量226.27 g/molを持ちます .

特性

分子式 |

C14H17N3O2S2 |

|---|---|

分子量 |

323.4 g/mol |

IUPAC名 |

2-(4-methylsulfonylpiperazin-1-yl)-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C14H17N3O2S2/c1-21(18,19)17-9-7-16(8-10-17)14-15-13(11-20-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

InChIキー |

JOEFKWBADBWUBG-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |

正規SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 4,7-ジメチル-1,10-フェナントロリン一水和物の合成は、通常、1,10-フェナントロリンのメチル化を伴います。反応は、ヨードメタンまたは硫酸ジメチルなどのメチル化剤を使用して、制御された条件下で行われます。反応は通常、酸化やその他の副反応を防ぐために不活性雰囲気下で行われます。

工業的製造方法: 工業的な設定では、4,7-ジメチル-1,10-フェナントロリン一水和物の製造は、大規模なメチル化プロセスを伴います。反応条件は、製品の収率と純度が高くなるように最適化されています。次に、化合物は再結晶または他の適切な精製技術によって精製されます .

反応の種類:

酸化: 4,7-ジメチル-1,10-フェナントロリン一水和物は酸化反応を起こし、さまざまな酸化された誘導体を形成できます。

還元: この化合物は、特定の条件下で還元され、フェナントロリン誘導体の還元型を生成できます。

置換: それは、水素原子の1つ以上が他の官能基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 臭素または塩素のようなハロゲン化剤は、置換反応に使用できます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノン誘導体を生成する可能性があり、一方、還元はジヒドロフェナントロリン誘導体を生成する可能性があります .

4. 科学研究アプリケーション

4,7-ジメチル-1,10-フェナントロリン一水和物は、科学研究において幅広い用途があります。

化学: これは、配位化学で配位子として使用され、さまざまな金属イオンと錯体を形成します。これらの錯体は、触媒特性と電子特性について研究されています。

生物学: この化合物は、生体試料中の金属イオンを検出および定量するために、生化学アッセイで使用されています。

医学: 特にがん治療の分野で、治療剤としての可能性を探る研究が進行中です。

科学的研究の応用

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study synthesized several compounds similar to 1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine and evaluated their antibacterial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the thiazole structure enhances the antimicrobial efficacy against various bacterial strains, indicating potential therapeutic applications in treating infections caused by resistant bacteria .

Anticonvulsant Activity

Thiazole-containing compounds have been studied for their anticonvulsant properties. In a systematic evaluation of various thiazole derivatives, certain analogues demonstrated significant anticonvulsant activity in animal models.

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Effective Dose (ED50) |

|---|---|---|

| Compound D | PTZ-induced seizures | 24.38 mg/kg |

| Compound E | Electroshock test | 88.23 mg/kg |

The structure-activity relationship (SAR) analysis indicated that substituents on the thiazole ring influence the anticonvulsant efficacy, with electron-withdrawing groups enhancing activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including caspase activation and mitochondrial dysfunction.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound F | MCF-7 (Breast Cancer) | 15 |

| Compound G | HeLa (Cervical Cancer) | 20 |

| Compound H | A549 (Lung Cancer) | 18 |

The results indicate that compounds with a thiazole moiety exhibit cytotoxic effects against multiple cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Case Study A: Evaluation of a series of thiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, supporting their potential use in clinical applications.

- Case Study B: In vivo studies showed that specific analogues reduced seizure frequency in animal models, indicating promise for future anticonvulsant therapies.

- Case Study C: Thiazole derivatives were tested against various cancer cell lines, showing selective cytotoxicity and minimal effects on normal cells, underscoring their therapeutic potential.

作用機序

4,7-ジメチル-1,10-フェナントロリン一水和物の作用機序には、金属イオンをキレートする能力が含まれます。金属イオンと安定な錯体を形成することにより、さまざまな生化学的および化学的プロセスを調節できます。分子標的には、金属依存性酵素やその他の金属タンパク質が含まれます。関与する経路は、主に金属イオンの恒常性と酸化還元反応に関連しています .

類似の化合物:

1,10-フェナントロリン: 4位と7位にメチル基がない親化合物。

2,9-ジメチル-1,10-フェナントロリン: メチル基が異なる位置にある別の誘導体。

比較: 4,7-ジメチル-1,10-フェナントロリン一水和物は、メチル基の特定の位置により、金属イオンに対する結合親和性と選択性に影響を与えるため、独特です。これは、特定の金属イオンの配位が必要な用途で特に役立ちます .

類似化合物との比較

1,10-phenanthroline: The parent compound, which lacks the methyl groups at positions 4 and 7.

2,9-dimethyl-1,10-phenanthroline: Another derivative with methyl groups at different positions.

Comparison: 4,7-dimethyl-1,10-phenanthroline monohydrate is unique due to the specific positioning of the methyl groups, which can influence its binding affinity and selectivity for metal ions. This makes it particularly useful in applications where specific metal ion coordination is required .

生物活性

1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiazole moiety and a methylsulfonyl group. Its molecular formula is , and it exhibits a unique structural arrangement that contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

The primary mechanism of action for sulfonamide derivatives, including those based on thiazole, is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

Study 1: Antibacterial Evaluation

A study synthesized a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, including the target compound. The antibacterial activity was assessed using minimum inhibitory concentration (MIC) tests against various bacterial strains. The results indicated significant activity against Staphylococcus aureus and other pathogens:

| Bacterial Species | MIC (μg/mL) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | 3.9 | Positive | Spherical |

| Paracoccus sp. | 7.8 | Negative | Rod |

| Achromobacter xylosoxidans | 3.9 | Negative | Rod |

| Escherichia coli ATCC 25922 | Not active | Negative | Rod |

This study demonstrated that while some derivatives were effective, the target compound showed limited activity against E. coli due to sulfonamide resistance mechanisms .

Study 2: Comparative Analysis

Another investigation compared various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to others:

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Isopropyl derivative | 10.5 | E. coli |

| Chlorinated derivative | 9 | S. aureus |

| Non-substituted control | 6 | S. epidermidis |

The data suggested that structural modifications significantly impact the antibacterial potency of thiazole-containing compounds .

Discussion

The biological activity of this compound is primarily linked to its ability to inhibit key bacterial enzymes involved in folate synthesis. The structure-activity relationship (SAR) analysis indicates that specific functional groups enhance its antimicrobial properties.

Q & A

Q. What synthetic methodologies are employed for 1-(Methylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Introducing the methylsulfonyl group via sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Piperazine Functionalization : Coupling the piperazine ring with the 4-phenyl-1,3-thiazole moiety using nucleophilic substitution or Buchwald-Hartwig amination .

- Key Conditions :

- Temperature : Controlled between 0°C and reflux (e.g., 40–80°C) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .

Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 350.1) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

- X-ray Crystallography : Resolves 3D conformation and non-covalent interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. What are the key physicochemical properties influencing experimental design?

Answer:

- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for biological assays .

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, requiring storage at RT .

- Ionization : pKa ~7.2 (piperazine nitrogen) impacts pharmacokinetic modeling .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Answer: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Impurity Effects : Trace byproducts (e.g., des-methylsulfonyl analogs) may modulate activity. LC-MS/MS impurity profiling is critical .

- Statistical Robustness : Meta-analysis of dose-response curves (IC₅₀ values) across studies identifies outliers .

Q. What methodologies elucidate the compound’s mechanism of action against biological targets?

Answer:

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD values) to kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with tyrosine kinases .

- Gene Knockdown : CRISPR/Cas9-mediated target gene deletion confirms on-target effects .

Q. How do structural modifications to the piperazine or thiazole rings affect bioactivity?

Answer: SAR Insights (Table 1):

| Modification | Effect on Activity | Reference |

|---|---|---|

| Piperazine N-Substitution | Methylsulfonyl enhances kinase selectivity | |

| Thiazole Phenyl Group | Electron-withdrawing groups (e.g., -NO₂) increase potency but reduce solubility | |

| Sulfonamide Replacement | Carbamoyl analogs show reduced metabolic stability |

Q. What computational approaches predict binding interactions and off-target effects?

Answer:

- Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bond acceptors in the thiazole ring) .

- Off-Target Screening : SwissTargetPrediction or SEA databases assess polypharmacology risks .

- ADMET Prediction : Tools like ADMETLab2.0 forecast bioavailability and toxicity (e.g., CYP450 inhibition) .

Q. How is purity assessed, and what strategies mitigate impurity-related artifacts?

Answer:

- Impurity Profiling : LC-HRMS identifies byproducts (e.g., hydrolyzed sulfonamide derivatives) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability .

- Counter-Synthesis : Compare biological activity of synthesized impurities with the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。